molecular formula C21H20FN3O3S B11661830 2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide

2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide

Cat. No.: B11661830
M. Wt: 413.5 g/mol
InChI Key: OTWOQJZKVOQYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-N-[(pyridin-4-YL)methyl]acetamide , has the chemical formula C₉H₁₁NO with a molecular weight of approximately 149.19 g/mol . It falls under the class of acetamides and is commonly referred to by various synonyms, including p-Acetotoluidide , 4-Methylacetanilide , and N-Acetyl-p-toluidine .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method includes the reaction of 4-methylacetanilide p-Acetotoluidide ) with an appropriate reagent. The specific synthetic route may vary, but it typically proceeds through acylation or amidation reactions.

Reaction Conditions:: The reaction conditions depend on the specific synthetic pathway chosen. a typical procedure might involve using an acylating agent (such as acetic anhydride) in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction occurs at an elevated temperature, followed by purification steps.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes, optimization of reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Reactivity:: This compound can undergo various chemical reactions, including:

    Acylation: The amide group can react with acylating agents to form amides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation).

    Reduction: Reduction of the carbonyl group can yield secondary amines.

Common Reagents and Conditions::

    Acylation: Acetic anhydride, Lewis acids (e.g., AlCl₃), elevated temperature.

    Substitution: Alkylating agents (e.g., alkyl halides), Lewis acids.

    Reduction: Reducing agents (e.g., lithium aluminum hydride).

Major Products:: The major products depend on the specific reaction. For acylation, the product is the desired acetamide. Substitution reactions yield substituted derivatives, while reduction leads to secondary amines.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may serve as a building block for drug development due to its structural features.

    Chemistry: Researchers use it as a model compound for studying amide reactions.

    Industry: It could be employed in the synthesis of other compounds or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

While I don’t have information on directly similar compounds, researchers often compare it to related acetamides or sulfonamides. Its uniqueness lies in the combination of the methylphenyl group and the pyridine moiety.

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H20FN3O3S/c1-16-2-6-19(7-3-16)25(29(27,28)20-8-4-18(22)5-9-20)15-21(26)24-14-17-10-12-23-13-11-17/h2-13H,14-15H2,1H3,(H,24,26)

InChI Key

OTWOQJZKVOQYCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.